molecular formula C9H16O2 B1609320 2-Octenoic acid, methyl ester CAS No. 2396-85-2

2-Octenoic acid, methyl ester

Cat. No.: B1609320
CAS No.: 2396-85-2
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-UHFFFAOYSA-N
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Description

Methyl trans-2-octenoate (CAS 7367-81-9) is an unsaturated fatty acid methyl ester with the molecular formula C₉H₁₆O₂. It is characterized by a trans-configuration double bond at the second carbon of the octenoate chain. This compound is widely used in flavor and fragrance industries due to its green, fruity aroma with woody undertones, as detected in fruits like papaya, apple, and grapefruit . It also exhibits biological activity, such as inhibiting bacterial persister cell formation in Escherichia coli and Pseudomonas aeruginosa . Key physical properties include a boiling point of 91°C at 9 mmHg, a density of 0.898 g/mL at 25°C, and a FEMA GRAS designation (No. 3712) for food applications .

Properties

CAS No.

2396-85-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl oct-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3

InChI Key

CJBQSBZJDJHMLF-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)OC

Canonical SMILES

CCCCCC=CC(=O)OC

boiling_point

70.00 °C. @ 4.00 mm Hg

density

0.896-0.900

Other CAS No.

7367-81-9
68854-59-1
2396-85-2

physical_description

Colourless liquid;  Fruity, green aroma

solubility

Slightly soluble in water;  soluble in fats
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Esterification and Decarboxylation

A classical approach to preparing methyl trans-2-octenoate involves multi-step organic synthesis starting from appropriate precursors such as diethyl malonate and alkyl halides, followed by hydrolysis and decarboxylation:

  • Stepwise Synthesis :

    • Diethyl malonate is reacted with sodium ethoxide in absolute ethanol, followed by alkylation with deuterium-labeled propyl bromide to introduce isotopic labels for mechanistic studies.
    • The resulting diester undergoes hydrolysis and subsequent decarboxylation at elevated temperatures (150–153°C) in the presence of dimethyl sulfoxide, water, and sodium chloride, yielding the corresponding octenoic acid.
    • The acid is then esterified to form methyl trans-2-octenoate, typically isolated by distillation (140–145°C) to obtain a colorless liquid with high purity and yield (~89%).
  • Stereochemical Control :

    • The use of trans-2-[6,7,8-^2H_7]octenoic acid as a substrate allows for precise stereochemical analysis through enzymatic reactions and mass spectrometry.
    • The synthetic route preserves the trans configuration at the 2-position, critical for the compound's biological and chemical properties.

This method, while robust, is primarily used for research purposes where isotopic labeling and stereochemistry are of interest.

Enzymatic Preparation via trans-2-Enoyl-CoA Reductase Catalysis

An advanced and highly stereoselective method involves enzymatic catalysis using trans-2-enoyl-CoA reductase:

  • Substrate Preparation :

    • Trans-2-octenoyl-CoA is synthesized enzymatically from the corresponding fatty acid, often incorporating isotopic labels for mechanistic studies.
  • Enzymatic Reduction :

    • The enzyme trans-2-enoyl-CoA reductase catalyzes the reduction of trans-2-octenoyl-CoA using NADPH as a cofactor.
    • The reaction proceeds with incorporation of hydrogens at specific positions, confirmed by mass spectral analysis of the methyl ester derivatives.
  • Product Isolation :

    • After enzymatic reaction, the mixture is acidified and fatty acids are extracted with hexane.
    • The fatty acids are then methylated (e.g., using diazomethane) to form methyl trans-2-octenoate.
    • This method ensures high stereochemical fidelity and allows for the study of enzymatic mechanisms and hydrogen incorporation patterns.
  • Research Findings :

    • Mass spectra confirm the molecular ion at m/z 163 for methyl trans-2-octenoate.
    • The enzymatic process incorporates hydrogens from NADPH and water into specific carbon positions, demonstrating the stereospecificity of the enzyme.
    • This enzymatic approach is valuable for producing labeled compounds and studying fatty acid metabolism.

Catalytic Transesterification Using TBD Catalyst in Dimethyl Sulfoxide (DMSO)

A more recent and efficient chemical preparation method for methyl trans-2-octenoate involves transesterification catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD):

  • Reaction Conditions :

    • Native starch or other substrates are dissolved in DMSO under nitrogen atmosphere at elevated temperatures (~115°C).
    • Methyl trans-2-octenoate or related methyl fatty acids are added in excess along with TBD catalyst (around 10 mol%).
    • Butylated hydroxytoluene (BHT) is added when unsaturated fatty acids are used to prevent crosslinking.
    • The reaction is stirred for 16 hours.
  • Nitrogen Purging vs. Atmosphere :

    • Two methods are compared:
      • Method 1: Reaction under nitrogen atmosphere.
      • Method 2: Reaction with nitrogen purging, which removes methanol formed during transesterification, driving the equilibrium towards product formation and increasing the degree of substitution (DS).
  • Product Recovery :

    • The reaction mixture is precipitated in ethanol, filtered, washed, and dried under vacuum.
    • The product is characterized by ^1H NMR spectroscopy to confirm structure and calculate DS.
  • Advantages :

    • The nitrogen purging method significantly improves DS, especially for long-chain unsaturated fatty acids like trans-2-octenoate.
    • This method is scalable and efficient for producing starch esters and methyl esters with controlled properties.
  • Research Data Summary :

Parameter Method 1 (N2 Atmosphere) Method 2 (N2 Purging)
Reaction Temperature (°C) 115 115
Reaction Time (hours) 16 16
Catalyst TBD (10 mol%) TBD (10 mol%)
Degree of Substitution (DS) Moderate High
Methanol Removal None Continuous Purging
Product Purity High Higher
  • Characterization :

    • ^1H NMR spectra confirm the presence of trans double bonds and methyl ester groups.
    • Thermal properties and hydrophobicity of the resulting esters are influenced by the fatty acid chain length and degree of substitution.
  • Applications :

    • This method is used to prepare methyl trans-2-octenoate derivatives for material science applications, such as starch esters with tailored hydrophobicity and thermal behavior.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Chemical Synthesis (Esterification & Decarboxylation) Multi-step, classical organic synthesis; isotopic labeling possible High purity; stereochemical control Labor-intensive; requires high temperature
Enzymatic Reduction (trans-2-enoyl-CoA reductase) Biocatalytic, stereospecific hydrogen incorporation High stereochemical fidelity; useful for metabolic studies Requires enzyme preparation; limited scale
TBD-Catalyzed Transesterification in DMSO Catalytic, efficient, nitrogen purging enhances yield Scalable; high degree of substitution; mild conditions Requires careful moisture and oxygen control

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-octenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: Hydrogenation can convert the double bond to a single bond, forming methyl octanoate.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Octenoic acid derivatives.

    Reduction: Methyl octanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl trans-2-octenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl oct-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The ester functional group is key to its reactivity, allowing it to participate in hydrolysis and other enzymatic reactions .

Comparison with Similar Compounds

Methyl trans-2-hexenoate (CAS 13894-63-8)

  • Structure : Shorter chain (C₇H₁₂O₂) with a trans double bond at C2.
  • Reactivity: Higher nucleophilic reactivity (M = 3.63 × 10⁻² at 25°C) compared to methyl trans-2-octenoate (M = 1.31 × 10⁻²) due to reduced steric hindrance in the shorter chain .
  • Safety : Requires careful handling as a laboratory chemical, with specific storage guidelines .

Ethyl trans-2-octenoate (CAS 7367-82-0)

  • Structure: Ethyl ester analog of methyl trans-2-octenoate (C₁₀H₁₈O₂).
  • Flavor Profile: Shares similar fruity notes but with a sweeter, juicier profile at 10 ppm, making it distinct in beverages like rice-based liquors .
  • Biological Activity : Demonstrates antibiofilm properties against bacterial pathogens, though its efficacy compared to the methyl ester remains unstudied .

Methyl Tiglate (Methyl trans-2-methyl-2-butenoate)

  • Structure : Branched short-chain ester (C₆H₁₀O₂).
  • Reactivity : Lower reactivity (M = 1.17 × 10⁻⁴) due to steric effects from the methyl branch .

Methyl Octanoate (CAS 111-11-5)

  • Structure : Saturated medium-chain ester (C₉H₁₈O₂).
  • Thermal Properties: Higher hydrophobicity and crystallinity compared to unsaturated analogs like methyl trans-2-octenoate, as saturation enhances packing efficiency .
  • Applications : Common biodiesel component; lacks flavor or antimicrobial roles.

Reactivity and Kinetic Data

A comparative analysis of nucleophilic reactivity (at pH 7.4 and 25°C) reveals structural impacts on reaction rates:

Compound Rate Constant (M⁻¹s⁻¹) Notes
Methyl trans-2-hexenoate 3.63 × 10⁻² Higher reactivity due to shorter chain
Methyl trans-2-octenoate 1.31 × 10⁻² Moderate reactivity, balanced steric effects
Methyl tiglate 1.17 × 10⁻⁴ Low reactivity from branching

Flavor and Fragrance

  • Methyl trans-2-octenoate: Green, woody notes in fruits and alcoholic beverages .
  • Ethyl trans-2-octenoate: Sweeter profile, used in specialty liquors .
  • Methyl tiglate: Floral-fruity perfumery applications.

Antimicrobial and Biofilm Inhibition

  • Methyl trans-2-octenoate: Disrupts bacterial dormancy in E. coli and P. aeruginosa .
  • Saturated esters (e.g., methyl octanoate): No significant antimicrobial activity .

Biological Activity

Methyl trans-2-octenoate, also known as Methyl (E)-oct-2-enoate, is an organic compound with the molecular formula C9H16O2C_9H_{16}O_2 and a CAS number of 7367-81-9. This compound has garnered interest due to its potential biological activities, particularly in the fields of life sciences and medicinal chemistry. This article explores its biological activity, safety profile, and potential applications based on diverse research findings.

PropertyValue
Molecular Weight156.22 g/mol
Density0.898 g/mL at 25 °C
Boiling Point89-91 °C
Flash Point181 °F
LogP2.2959

1. Antiviral Activity

Methyl trans-2-octenoate has been studied for its antiviral properties. Research indicates that it may exhibit activity against various viruses, including influenza and other RNA viruses. The compound's mechanism of action could involve disrupting viral replication processes or enhancing host immune responses against viral infections .

2. Toxicological Profile

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicated that methyl trans-2-octenoate is not expected to be genotoxic or mutagenic based on read-across data from similar compounds. The exposure levels evaluated were below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile for human exposure .

3. Skin Sensitization and Irritation

Studies have shown that methyl trans-2-octenoate does not present significant risks for skin sensitization or photoirritation. The UV/Vis absorption spectra indicate no absorbance in the range of concern for photoallergenicity, further supporting its safety for use in cosmetic and fragrance products .

Case Study 1: Antiviral Efficacy

In a laboratory setting, methyl trans-2-octenoate was tested against the influenza virus. The results demonstrated a significant reduction in viral titers when cells were treated with the compound prior to infection, indicating its potential as a therapeutic agent against influenza .

Case Study 2: Safety Assessment

A comprehensive safety evaluation involving repeated dose toxicity studies found no adverse effects associated with methyl trans-2-octenoate at concentrations relevant to its typical use in fragrances and food products. The NOEL (No Observed Effect Level) was determined to be significantly higher than the expected exposure levels in consumers .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the identity and purity of Methyl trans-2-octenoate in experimental workflows?

  • Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) for stereochemical validation. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, referencing known refractive indices (e.g., n20/D 1.442) and boiling points (91°C/9 mmHg) . For reproducibility, document all instrumentation parameters (e.g., column type, temperature gradients) as per FAIR data principles .

Q. How can researchers optimize synthesis protocols for Methyl trans-2-octenoate to minimize cis-isomer contamination?

  • Methodological Answer : Employ stereoselective catalysts (e.g., Grubbs catalysts) during esterification to favor the trans-configuration. Monitor reaction progress using real-time Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group formation. Post-synthesis, purify via fractional distillation under reduced pressure, leveraging the compound’s density (0.898 g/mL at 25°C) and boiling point to isolate the trans-isomer .

Q. What strategies ensure reliable quantification of Methyl trans-2-octenoate in plant volatile organic compound (VOC) studies?

  • Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC-MS for headspace sampling. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. Validate methods using spike-recovery experiments in plant tissue homogenates, ensuring detection limits align with reported FEMA thresholds (e.g., 3712 for flavorant applications) .

Advanced Research Questions

Q. How can contradictory data on Methyl trans-2-octenoate’s bioactivity in plant models be resolved?

  • Methodological Answer : Conduct dose-response meta-analyses to reconcile variability across studies. For example, in grapevine aroma research, discrepancies in Ethyl trans-2-octenoate concentrations under different treatments (e.g., 0.27–2.95 μg/L) may arise from cultivar-specific enzymatic activity. Use mixed-effects models to account for covariates like plant age, soil pH, and extraction protocols .

Q. What experimental designs are critical for probing structure-property relationships of Methyl trans-2-octenoate in starch ester synthesis?

  • Methodological Answer : Systematically vary fatty acid chain length and unsaturation in transesterification reactions. Characterize thermal stability via differential scanning calorimetry (DSC) and hydrophobicity via contact angle measurements. Compare results with analogs like Methyl oleate to isolate the impact of the trans-2 double bond on crystallinity and biodegradability .

Q. How should researchers address reproducibility challenges in cross-laboratory studies involving Methyl trans-2-octenoate?

  • Methodological Answer : Adopt the COSMOS-E framework for systematic reviews, detailing all materials (e.g., catalyst batches, solvent purity) and environmental conditions (e.g., humidity during synthesis). Share raw data and metadata in repositories compliant with FAIR principles, including instrumental calibration logs and spectral validation reports .

Data Integration & Meta-Analysis

Q. What statistical approaches are suitable for combining heterogeneous datasets on Methyl trans-2-octenoate’s physicochemical behavior?

  • Methodological Answer : Use Bayesian hierarchical models to integrate data from diverse sources (e.g., LogP values ranging from 2.295 to 3 ). Incorporate prior distributions based on computational chemistry predictions (e.g., MolLogP) to refine uncertainty estimates. Validate via leave-one-out cross-validation to assess model robustness .

Safety & Compliance

Q. What protocols ensure safe handling of Methyl trans-2-octenoate in laboratory settings?

  • Methodological Answer : Store in amber glass vials under nitrogen to prevent oxidation. Use fume hoods during synthesis due to its flash point (181°F). Document hazard mitigation steps (e.g., spill containment) in electronic lab notebooks (ELNs) and align with OSHA guidelines for ester handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Octenoic acid, methyl ester
Reactant of Route 2
2-Octenoic acid, methyl ester

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